OVA Peptide(257-264) (TFA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

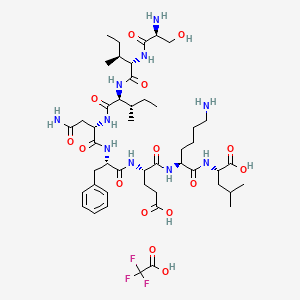

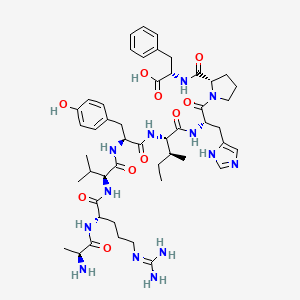

OVA Peptide (257-264) (TFA), also known as Ovalbumin Peptide 257-264 trifluoroacetic acid salt, is a synthetic peptide fragment derived from the ovalbumin protein. This peptide is a class I (Kb)-restricted epitope presented by the major histocompatibility complex (MHC) molecule H-2Kb. It is widely used in immunological research to stimulate T cell activation, particularly CD8+ cytotoxic T lymphocytes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of OVA Peptide (257-264) (TFA) is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated using reagents such as trifluoroacetic anhydride (TFAA) and then coupled to the growing peptide chain.

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of OVA Peptide (257-264) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

化学反応の分析

Types of Reactions: OVA Peptide (257-264) (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions:

Coupling Reagents: Trifluoroacetic anhydride (TFAA), N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt).

Deprotection Reagents: Trifluoroacetic acid (TFA).

Cleavage Reagents: Mixtures of TFA with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Major Products: The major product of these reactions is the OVA Peptide (257-264) (TFA) itself, with high purity achieved through purification steps .

科学的研究の応用

OVA Peptide (257-264) (TFA) has a wide range of applications in scientific research:

Immunology: Used to stimulate and study CD8+ cytotoxic T lymphocyte responses.

Vaccine Development: Employed in the development of peptide-based vaccines targeting specific immune responses.

Cancer Research: Utilized in cancer immunotherapy research to investigate the activation of T cells against tumor antigens.

Autoimmune Disease Research: Helps in understanding the mechanisms of autoimmune diseases by studying T cell responses to specific antigens.

作用機序

OVA Peptide (257-264) (TFA) exerts its effects by binding to the MHC class I molecule H-2Kb on antigen-presenting cells. This complex is then recognized by the T cell receptor (TCR) on CD8+ T cells, leading to T cell activation. The activation involves a cascade of intracellular signaling events, predominantly driven by tyrosine phosphorylation, resulting in the proliferation and differentiation of T cells .

類似化合物との比較

OVA Peptide (323-339): Another epitope from ovalbumin, presented by MHC class II molecules, used to study CD4+ T cell responses.

OVA-T4 Peptide (SIITFEKL): A variant of OVA Peptide (257-264) with a slightly different sequence, used to study variations in T cell activation.

OVA-Q4 Peptide (SIIQFEKL): Another variant of OVA Peptide (257-264), used to investigate the effects of sequence changes on T cell responses.

Uniqueness: OVA Peptide (257-264) (TFA) is unique due to its specific sequence (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu) and its ability to robustly stimulate CD8+ cytotoxic T lymphocytes. This makes it an invaluable tool in immunological research and vaccine development .

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUCWCULSHVYBQ-VPZPQSBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75F3N10O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B10769191.png)

![(2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol](/img/structure/B10769207.png)

![(1S,6R,8S,9R,11R,12R,13R,16S,17S)-8-tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10769228.png)

![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B10769235.png)

![4-[(2R)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B10769299.png)

![10-[2-(Diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;dihydrochloride](/img/structure/B10769323.png)